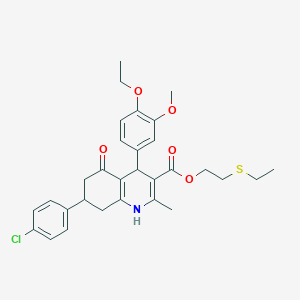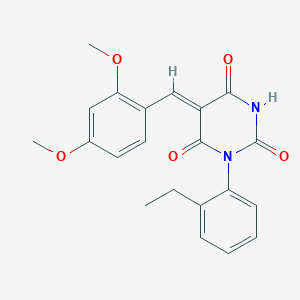![molecular formula C18H27NO6 B4949537 4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as TPMP or TPMPA, and it is a morpholine derivative that has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of TPMPA involves its binding to the NMDA receptor, which is a type of ionotropic glutamate receptor. TPMPA binds to a specific site on the receptor, blocking the binding of glutamate and preventing the influx of calcium ions into the cell. This results in the inhibition of NMDA receptor-mediated synaptic transmission, which has been shown to have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPMPA are complex and varied. In addition to its role as an NMDA receptor antagonist, TPMPA has been shown to modulate the activity of other ion channels and receptors, including voltage-gated calcium channels and GABA receptors. TPMPA has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable therapeutic agent for a variety of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of TPMPA for lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of NMDA receptors in neuronal function and disease. However, the use of TPMPA in lab experiments is also limited by its potential toxicity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the effects observed are specific to TPMPA and not due to other factors.
未来方向
There are many potential future directions for research on TPMPA. One area of interest is the development of more selective and potent NMDA receptor antagonists, which could be used to further elucidate the role of NMDA receptors in neuronal function and disease. Another area of interest is the development of TPMPA-based therapeutics for neurological disorders, such as stroke and traumatic brain injury. Finally, the use of TPMPA in combination with other compounds, such as anti-inflammatory agents and antioxidants, may provide synergistic effects that could enhance its therapeutic potential.
合成方法
The synthesis of 4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate involves the reaction of morpholine with 2,3,6-trimethylphenol and propylene oxide. The resulting product is then treated with oxalic acid to form the oxalate salt of TPMPA. This synthesis method has been extensively studied and optimized to produce high yields of pure TPMPA.
科学研究应用
TPMPA has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where TPMPA has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This makes TPMPA a valuable tool for studying the role of NMDA receptors in neuronal function and disease.
属性
IUPAC Name |
oxalic acid;4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-13-5-6-14(2)16(15(13)3)19-10-4-7-17-8-11-18-12-9-17;3-1(4)2(5)6/h5-6H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYNHKFYUWMOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4949483.png)

![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1H-benzimidazole](/img/structure/B4949494.png)
![2-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]-1,3,4-oxadiazole](/img/structure/B4949497.png)
![2,6-dimethoxy-4-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B4949511.png)

![3-(4-fluorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949529.png)
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)

